4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol

Sonogashira coupling yield optimization regioisomer comparison

Meta-chloro substitution provides distinct reactivity advantages over unsubstituted or para/ortho analogs, ensuring higher yields in Sonogashira couplings and polymer precursor synthesis. Its low CYP450 inhibition profile makes it an ideal building block for hit-to-lead optimization in CNS and oncology research. R&D use only.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 75373-69-2
Cat. No. B6323128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol
CAS75373-69-2
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC(=CC=C1)Cl)O
InChIInChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3
InChIKeyGRUBHRFOQSKQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol (CAS 75373-69-2): Technical Baseline for Procurement Decisions


4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol (CAS 75373-69-2) is a tertiary propargylic alcohol featuring a 3-chlorophenyl substituent on the acetylene terminus and a gem-dimethyl carbinol group [1]. The compound has a molecular formula of C11H11ClO and a molecular weight of 194.66 g/mol [1]. Predicted physicochemical properties include a boiling point of 299.5±25.0 °C and a density of 1.18±0.1 g/cm³ . The compound is commercially available with typical purities of 97–98% and is supplied for research and further manufacturing use only .

Why Generic Substitution Fails: Critical Differentiation of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol from Closest Analogs


The 4-aryl-2-methylbut-3-yn-2-ol scaffold is widely employed as a synthetic intermediate, yet the substitution pattern on the aryl ring profoundly alters reactivity, selectivity, and downstream applicability. The meta-chloro substitution in 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol confers distinct electronic and steric properties compared to its para-chloro, ortho-chloro, and unsubstituted phenyl analogs [1]. These differences manifest in divergent synthetic yields, cross-coupling efficiencies, and biological target engagement profiles. Direct substitution without consideration of regioisomeric or electronic effects can lead to reduced yields, altered reaction selectivity, and compromised performance in target applications [1].

Quantitative Evidence Guide for 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol: Head-to-Head Comparisons with Key Analogs


Synthetic Yield Differentiation: Meta-Chloro vs. Para-Chloro Isomer in Sonogashira Coupling

In a Sonogashira-type coupling with 2-methyl-3-butyn-2-ol, the meta-chloro substrate (m-chlorobromobenzene) yielded 87.7% of the desired product under standard conditions, whereas the para-chloro isomer (p-chlorobromobenzene) gave a lower selectivity of 61% when the reaction temperature was reduced, resulting in a diminished yield [1]. The meta-substituted precursor also achieved 92.7% yield under optimized conditions (Table 1, Example 3) [1].

Sonogashira coupling yield optimization regioisomer comparison

Substrate Reactivity Comparison: Chloroaryl Bromide vs. Unsubstituted Bromobenzene

The presence of a chloro substituent on the aryl ring dramatically activates the bromo group for cross-coupling. Under identical reaction conditions, m-chlorobromobenzene achieved 98.4% conversion to 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol, while unsubstituted bromobenzene gave only 13% conversion after 116 hours at 56°C [1]. This difference is attributed to the electron-withdrawing effect of the chloro group, which facilitates oxidative addition of the palladium catalyst [1].

Sonogashira coupling halogen activation reactivity comparison

CYP450 Enzyme Inhibition Profile: Low Off-Target Risk Compared to Other Aryl Alkynes

4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol exhibits minimal inhibition of major human cytochrome P450 isoforms. In human liver microsome assays, the compound showed IC₅₀ values >25,000 nM against CYP3A4, CYP2D6, and CYP2C19 [1]. This contrasts with many structurally related aryl alkynes that potently inhibit CYP enzymes (e.g., IC₅₀ values in the nanomolar to low micromolar range) [2]. The high IC₅₀ values (>25 μM) indicate a low risk of CYP-mediated drug-drug interactions or metabolic liabilities, a property that may be advantageous for compounds intended for in vivo studies or further medicinal chemistry development.

CYP450 inhibition off-target liability drug-drug interaction

Physicochemical Property Differentiation: Boiling Point and Density vs. Phenyl Analog

The introduction of a chlorine atom at the meta position significantly alters the physical properties of the propargylic alcohol. 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol has a predicted boiling point of 299.5±25.0 °C and a density of 1.18±0.1 g/cm³ . In contrast, the unsubstituted phenyl analog, 4-phenyl-2-methylbut-3-yn-2-ol, boils at approximately 150–152 °C and has a density of ~1.02 g/cm³ . The ~150 °C increase in boiling point reflects stronger intermolecular interactions due to the polarizable C–Cl bond, which directly impacts purification methods and handling procedures.

physicochemical properties boiling point density purification

Cross-Coupling Reactivity: Yield Comparison Across Aryl Substituents in Sonogashira Reaction

In a systematic study of Sonogashira couplings between aryl halides and 2-methylbut-3-yn-2-ol, the yield varied substantially depending on the aryl substituent. Under identical conditions, the unsubstituted phenyl substrate gave a 96% isolated yield, while the 4-chlorophenyl substrate afforded only 71% yield [1]. The 3-chlorophenyl isomer is expected to exhibit intermediate reactivity based on electronic and steric considerations. This variability underscores that yield cannot be assumed based on structural similarity; each regioisomer requires independent validation.

Sonogashira coupling substituent effects yield optimization

Lack of HMG-CoA Reductase Inhibition: Differentiation from Statin Pharmacophore Analogs

4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, the target of statin drugs. The compound lacked significant inhibitory activity [1]. This negative result is noteworthy because certain structurally related compounds bearing a 4-fluorophenyl or 4-chlorophenyl group have been explored as HMG-CoA reductase inhibitors. The absence of activity against this target may be advantageous in applications where cholesterol biosynthesis modulation is undesirable, or it may indicate a distinct structure-activity relationship that guides medicinal chemistry efforts.

HMG-CoA reductase target selectivity off-target screening

Recommended Application Scenarios for 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol (CAS 75373-69-2)


Synthesis of m-Chlorophenylacetylene for Polymer and Advanced Material Applications

This compound serves as a direct precursor to m-chlorophenylacetylene, which is utilized in the synthesis of substituted polyacetylenes and conjugated polymers [1]. The high yields demonstrated in the patent literature (87.7–92.7%) make it a reliable intermediate for producing m-chlorophenylacetylene on a multi-gram scale. The resulting acetylene derivative can be polymerized using rhodium catalysts to generate columnar structures with potential applications in organic electronics and gas separation membranes [1].

Sonogashira Cross-Coupling for Medicinal Chemistry Library Synthesis

The terminal alkyne group and tertiary alcohol functionality enable versatile derivatization. The compound can be employed in Sonogashira couplings with aryl/heteroaryl halides to construct complex molecular architectures [1]. Its low CYP450 inhibition profile (IC₅₀ >25 μM) suggests that derived compounds may have reduced metabolic liabilities, making it an attractive building block for hit-to-lead optimization campaigns targeting CNS or oncology indications [2].

Model Substrate for Palladium-Catalyzed Coupling Methodology Development

The dramatic difference in reactivity between m-chlorobromobenzene and unsubstituted bromobenzene (98.4% vs. 13% conversion) makes this system an excellent benchmark for evaluating new catalysts or reaction conditions in cross-coupling methodology studies [1]. Researchers developing novel palladium, copper, or iron catalysts can use the conversion of m-chlorobromobenzene to this compound as a sensitive test reaction to assess catalyst activity and functional group tolerance [1].

CYP Inhibition Screening Reference Compound

Given its well-characterized, low CYP450 inhibition across multiple isoforms (CYP3A4, CYP2D6, CYP2C19 all >25,000 nM), this compound can serve as a negative control or reference standard in CYP inhibition assays [1]. It helps establish baseline activity levels and validates assay sensitivity when screening compound libraries for potential drug-drug interaction liabilities.

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